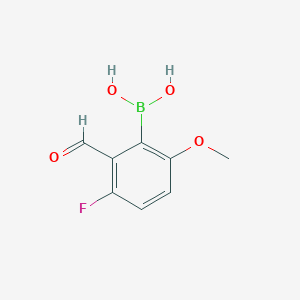

3-Fluoro-2-formyl-6-methoxyphenylboronic acid

Descripción general

Descripción

3-Fluoro-2-formyl-6-methoxyphenylboronic acid is a phenylboronic acid derivative characterized by the presence of fluorine, formyl, and methoxy groups on the phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent medium .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize the use of cost-effective and environmentally benign reagents and conditions. The Suzuki-Miyaura coupling reaction is a preferred method due to its efficiency and mild reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-2-formyl-6-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding phenols or quinones.

Reduction: Formation of alcohols or amines.

Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products: The major products formed from these reactions include substituted phenylboronic acids, phenols, and various functionalized aromatic compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between arylboronic acids and aryl halides, making it a powerful tool for synthesizing biaryl compounds. The compound's structural features allow for high yields and functional group tolerance under mild conditions .

Organic Synthesis Intermediates

The compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical transformations makes it valuable for developing new synthetic pathways and methodologies .

Biological Applications

Antifungal Activity

Research indicates that this compound exhibits antifungal properties against various strains, including Aspergillus, Fusarium, Penicillium, and Candida. The presence of fluorine and formyl groups is believed to enhance its biological activity, suggesting potential applications in developing new antifungal agents that outperform existing treatments .

Biologically Active Molecules

This compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets allows for the exploration of new therapeutic agents .

Material Science

Advanced Materials Production

In industrial applications, this compound is utilized in producing advanced materials and fine chemicals. Its unique chemical properties facilitate the development of materials with specific functionalities .

Sensor Development

Fluorescence Quenching Studies

The compound has been explored for its potential in developing fluorescence-based sensors for biological applications. Studies involving fluorescence quenching have shown that it can be utilized to create sensitive detection methods for biomolecules .

Antifungal Activity Assessment

A study evaluated the antifungal efficacy of this compound against clinical isolates of Candida species. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antifungal agent.

Cell Growth Inhibition

Research has shown that this compound can inhibit cell growth in certain cancer cell lines, indicating its potential role as an anticancer agent.

Fluorescence-Based Sensors

Fluorescence quenching studies demonstrated that this compound could be utilized to develop sensors for detecting specific biomolecules, enhancing its utility in biomedical research.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic and synthetic processes . The molecular targets and pathways involved include interactions with enzymes and receptors, where the compound can act as an inhibitor or modulator .

Comparación Con Compuestos Similares

- 3-Fluoro-4-methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 3-Methoxyphenylboronic acid

Comparison: Compared to its analogs, 3-Fluoro-2-formyl-6-methoxyphenylboronic acid is unique due to the presence of both fluorine and formyl groups, which enhance its reactivity and specificity in chemical reactions. The methoxy group further contributes to its electronic properties, making it a versatile reagent in organic synthesis .

Actividad Biológica

3-Fluoro-2-formyl-6-methoxyphenylboronic acid (3-F-2-FBA) is a boronic acid derivative notable for its unique structural features, including a fluorine atom, a formyl group, and a methoxy group on a phenyl ring. This compound's molecular formula is CHBFO, with a molecular weight of approximately 197.96 g/mol. Its distinct chemical properties contribute to its biological activity, making it significant in medicinal chemistry and organic synthesis.

The biological activity of 3-F-2-FBA can be attributed to its ability to interact with various biological targets, influencing cellular processes. The compound participates in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid moiety allows it to act as a nucleophile, facilitating coupling with aryl halides or other electrophiles under mild conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of 3-F-2-FBA:

-

Antifungal Activity Assessment :

- A study evaluated the antifungal efficacy of 3-F-2-FBA against clinical isolates of Candida species. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antifungal agent.

- Cell Growth Inhibition :

-

Fluorescence Quenching Studies :

- Research involving fluorescence quenching has shown that 3-F-2-FBA can be utilized in developing fluorescence-based sensors for biological applications, enhancing its utility in biomedical research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-6-methoxyphenylboronic acid | CHBFO | Lacks formyl group; primarily used in cross-coupling |

| 3-Fluoro-4-formylphenylboronic acid | CHBFO | Different position of formyl group; similar reactivity |

| 4-Methoxyphenylboronic acid | CHBNO | Lacks fluorine; used in various synthetic applications |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Propiedades

IUPAC Name |

(3-fluoro-2-formyl-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c1-14-7-3-2-6(10)5(4-11)8(7)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUUKTREEYXKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1C=O)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.